

Early-Phase Clinical Data on Valrocemide: A Technical Overview

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Compound of Interest		
Compound Name:	Valrocemide	
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Absence of Publicly Available Data for Valrocemide

As of late 2025, a comprehensive search of publicly available scientific literature and clinical trial databases reveals a lack of early-phase clinical trial data for the novel antiepileptic drug (AED) candidate, **Valrocemide** (also known as TV1901). Preclinical studies in rodent models have demonstrated its potential as a broad-spectrum anticonvulsant. However, information regarding its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans remains unpublished in the public domain.

In light of the absence of specific data for **Valrocemide**, this technical guide will focus on the extensive early-phase clinical trial data available for Valproic Acid (VPA), a structurally and mechanistically related compound. The information presented herein for VPA can serve as a valuable reference point for researchers, scientists, and drug development professionals interested in the potential clinical profile of next-generation valproate derivatives like **Valrocemide**.

Valproic Acid (VPA): A Comprehensive Technical Guide

Valproic acid is a well-established AED with a broad spectrum of activity against various seizure types. It is also used in the treatment of bipolar disorder and for migraine prophylaxis. [1] The following sections detail the early-phase clinical trial data, experimental protocols, and key signaling pathways associated with VPA.



Quantitative Data Summary

The following tables summarize key pharmacokinetic and safety data for Valproic Acid from various studies.

Table 1: Pharmacokinetic Parameters of Valproic Acid in Healthy Volunteers

Parameter	Value	Reference
Volume of Distribution (Vd)		
One-compartment models	8.4 - 23.3 L	[2]
Two-compartment models (peripheral)	4.08 - 42.1 L	[2]
Central compartment (Vc)	9.9 ± 0.78 L	
Apparent volume of distribution (Vdβ)	18.2 ± 6.2 L	
Steady state (Vss)	12.6 ± 1.2 L	-
Clearance (CL)		-
Range	0.206 - 1.154 L/h	[2]
Total Clearance (CLtot)	51.1 ± 11.9 ml/min	
Inter-individual variability	13.40% - 35.90%	[2]
Half-life (t½)		
Initial phase (t½α)	0.64 ± 0.32 h	_
Elimination phase (t½β)	11.55 ± 2.33 h	_
Protein Binding	87% - 95%	[1]

Table 2: Safety and Tolerability of Intravenous Valproic Acid in Healthy Subjects (Phase 1 Dose-Escalation Trial)



Dose Level	Maximum Tolerated Dose (MTD)	Dose-Limiting Toxicities (DLTs)	Most Common Adverse Events	Reference
15 - 150 mg/kg	140 mg/kg	Headache and nausea lasting > 12 h	Hypoacusis, chills, headache	[3]

Experimental Protocols

Detailed methodologies for key experiments cited in VPA clinical research are outlined below.

Protocol 1: Phase 1, Double-Blind, Placebo-Controlled, Dose-Escalation Trial for Intravenous VPA

- Objective: To determine the maximum tolerated single dose of intravenous VPA in healthy human subjects.
- Study Design: A double-blind, placebo-controlled, dose-escalation design was employed.
- Participants: 59 healthy subjects (mean age 30 ± 12 years) were enrolled, with 44 receiving VPA.
- Dosing: Single intravenous doses of VPA were administered, escalating from 15 mg/kg to 150 mg/kg.
- Monitoring and Data Collection:
 - Adverse events were continuously monitored.
 - Pharmacokinetic, pharmacodynamic, and safety profiling of VPA was conducted.
 - Safety measures included laboratory tests, hemodynamic parameters, cardiac rhythm monitoring, and cognitive testing.
- Data Analysis: A two-compartment model was used to predict VPA concentration-time profiles. A correlation was observed between the number of reported adverse events and the dose level.[3]



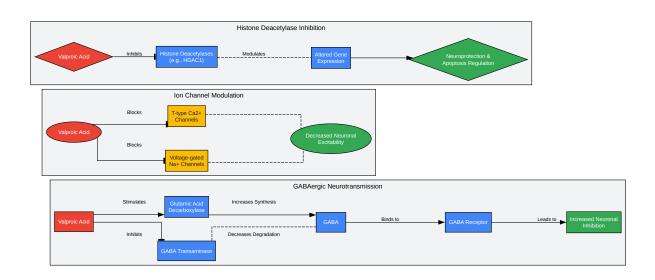
Protocol 2: Population Pharmacokinetic Analysis of Valproic Acid

- Objective: To characterize the population pharmacokinetics of VPA and identify significant predictors of its variability.
- Study Design: A systematic review of 26 studies characterizing VPA pharmacokinetics.
- Data Analysis:
 - Most studies utilized a one-compartment model, with three studies using a twocompartment model.
 - Significant predictors for VPA volume of distribution (Vd) were identified as body weight, dose, and age.
 - Frequently reported significant predictors for VPA clearance (CL) included body weight,
 VPA dose, concomitant medications, gender, and age.[2]

Signaling Pathways and Mechanisms of Action

Valproic acid exerts its therapeutic effects through multiple mechanisms, primarily by enhancing GABAergic inhibition in the central nervous system. The following diagram illustrates the key signaling pathways influenced by VPA.





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Figure 1: Key signaling pathways modulated by Valproic Acid (VPA).

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